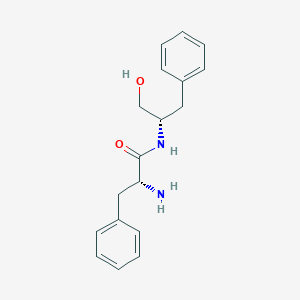
(R)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often include the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its multiple functional groups and chiral centers.
Medicine
In medicinal chemistry, ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide may serve as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and reactions are of interest for developing efficient and sustainable production methods.
Wirkmechanismus
The mechanism of action of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-N-(®-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- ®-2-Amino-N-(®-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- (S)-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
Uniqueness
The uniqueness of ®-2-Amino-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. Compared to its enantiomers and diastereomers, this compound may exhibit different pharmacokinetics, pharmacodynamics, and interaction profiles.
Eigenschaften
CAS-Nummer |
2138375-72-9 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O2/c19-17(12-15-9-5-2-6-10-15)18(22)20-16(13-21)11-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13,19H2,(H,20,22)/t16-,17+/m0/s1 |
InChI-Schlüssel |
VRZPWGVIPYELDL-DLBZAZTESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
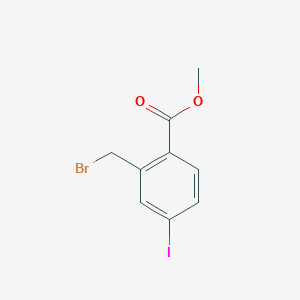
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
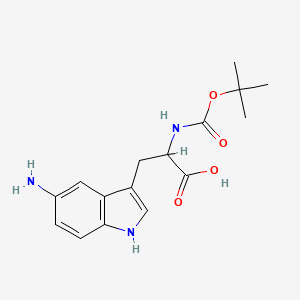
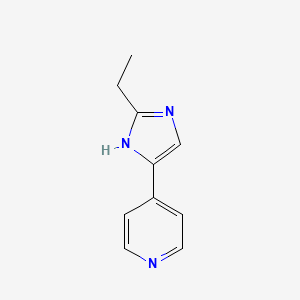
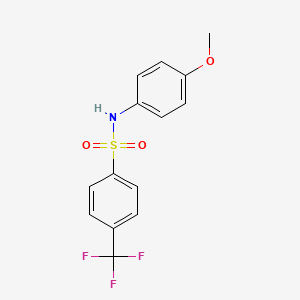
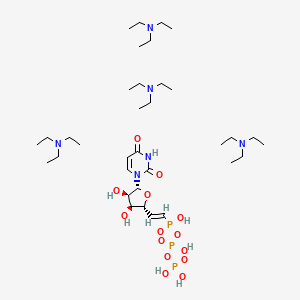
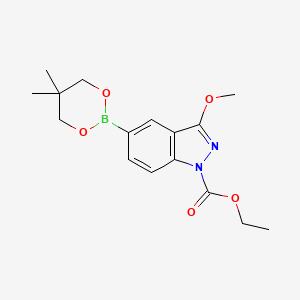
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
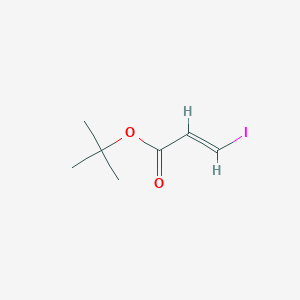
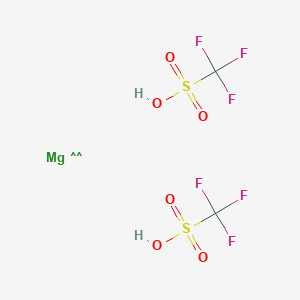
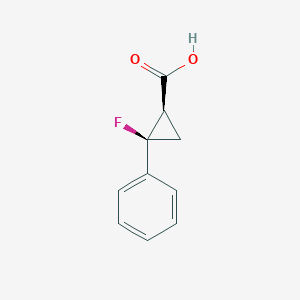
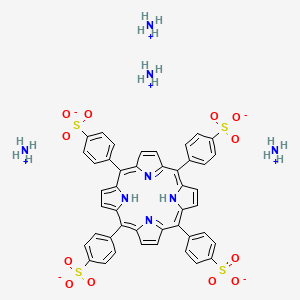
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15199282.png)
